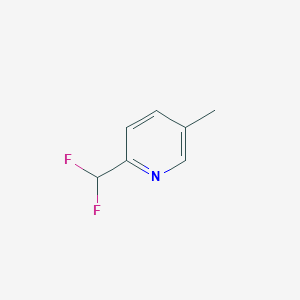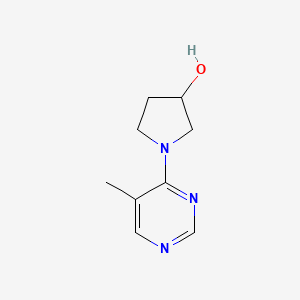
(R)-2-Hydroxy-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Hydroxy-4-phenylbutanamide is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutanamide typically involves the reduction of the corresponding keto compound, ®-2-Oxo-4-phenylbutanamide. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the selectivity of the reduction process.
Industrial Production Methods: In an industrial setting, the production of ®-2-Hydroxy-4-phenylbutanamide may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the keto group to a hydroxyl group. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Types of Reactions:
Oxidation: ®-2-Hydroxy-4-phenylbutanamide can undergo oxidation to form ®-2-Oxo-4-phenylbutanamide. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form ®-2-Amino-4-phenylbutanamide using strong reducing agents like LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl to chloride, followed by nucleophilic substitution with amines.
Major Products:
Oxidation: ®-2-Oxo-4-phenylbutanamide.
Reduction: ®-2-Amino-4-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Hydroxy-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and metabolic disorders.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxy-4-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (S)-2-Hydroxy-4-phenylbutanamide
- ®-2-Oxo-4-phenylbutanamide
- ®-2-Amino-4-phenylbutanamide
Comparison:
(S)-2-Hydroxy-4-phenylbutanamide: The enantiomer of ®-2-Hydroxy-4-phenylbutanamide, differing in its three-dimensional arrangement. This difference can lead to variations in biological activity and interactions with chiral environments.
®-2-Oxo-4-phenylbutanamide: The oxidized form of the compound, lacking the hydroxyl group
®-2-Amino-4-phenylbutanamide: The reduced form, containing an amino group instead of a hydroxyl group. This modification can significantly alter its chemical properties and biological activity.
®-2-Hydroxy-4-phenylbutanamide stands out due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)/t9-/m1/s1 |
Clé InChI |
WGBNZXLJSLMFKX-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC[C@H](C(=O)N)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


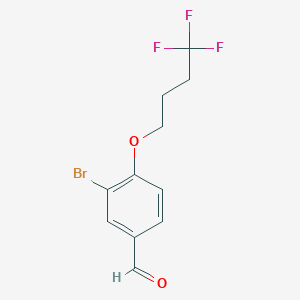
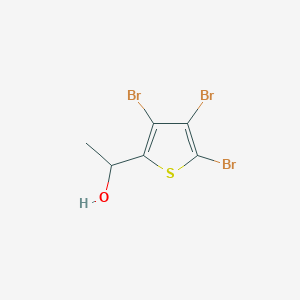
![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


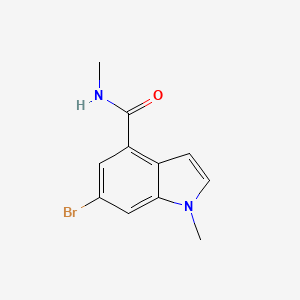
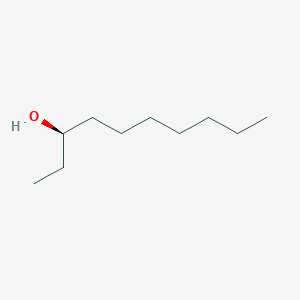
![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)
